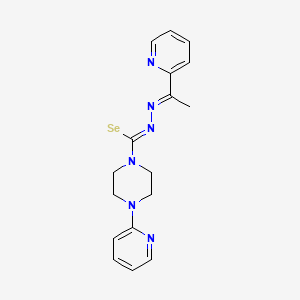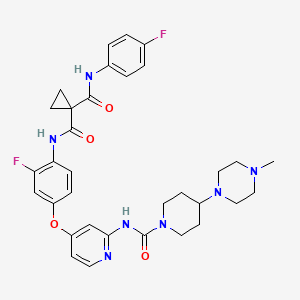
Golvatinib
Übersicht
Beschreibung
Golvatinib, also known as E7050, is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity . It has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck .
Molecular Structure Analysis
This compound has a molecular formula of C33H37F2N7O4 and a molecular weight of 633.7 g/mol . Its IUPAC name is 1-N’-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .Chemical Reactions Analysis
This compound is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit and Ron, based on isolated kinase assays .Physical And Chemical Properties Analysis
This compound is an aromatic ether . Its physical and chemical properties include a molecular weight of 633.7 g/mol and a molecular formula of C33H37F2N7O4 .Wissenschaftliche Forschungsanwendungen
Pharmakokinetik: Absorption und Verteilung
Das pharmakokinetische Profil von Golvatinib zeigt eine hohe Variabilität, aber die maximale Plasmakonzentration und die Fläche unter der Plasmakonzentrations-Zeit-Kurve stiegen proportional zur Dosis . Dies deutet darauf hin, dass this compound ein vorhersehbares Absorptions- und Verteilungsmuster bei verschiedenen Dosierungen aufweist, was für die Bestimmung geeigneter Dosierungsregime in klinischen Umgebungen unerlässlich ist.
Pharmakodynamik: Molekulare Wirkung
Die Wirkung von this compound auf molekulare Ziele wurde durch den Anstieg der Spiegel von löslichem Urokinase-Typ-Plasminogenaktivator-Rezeptor, VEGFR2, c-Met und Angiopoietin-2 nach der Dosis beobachtet . Zusätzlich wurde in einigen gepaarten Biopsien bei der MTD eine Abnahme entweder des phosphorylierten c-Met oder des phosphorylierten ERK festgestellt, was auf eine effektive Zielmodulation hindeutet .
Nebenwirkungen: Sicherheitsprofil
Das Sicherheitsprofil von this compound ist durch behandlungsbedingte Nebenwirkungen wie Durchfall, Übelkeit, Erbrechen, Müdigkeit, verminderten Appetit und erhöhte Leberenzyme gekennzeichnet . Das Verständnis dieser Nebenwirkungen ist entscheidend für die Bewältigung der Patientenversorgung während der Behandlung und für die Information der Patienten über mögliche Nebenwirkungen.
Antitumoraktivität: Wirksamkeit bei soliden Tumoren
This compound hat in Maus-Xenograft-Modellen von Krebszelllinien mit MET-Genamplifikation signifikante Antitumorwirkungen gezeigt . Dies deutet auf seine potenzielle Wirksamkeit bei der Behandlung von soliden Tumoren mit ähnlichen genetischen Profilen hin, was es zu einem Kandidaten für weitere Forschungen in der gezielten Krebstherapie macht.
Biomarker-Entwicklung: Prädiktive Indikatoren
Die Veränderungen von Biomarkern wie VEGFR2 und Angiopoietin-2 nach der Verabreichung von this compound könnten als prädiktive Indikatoren für das Ansprechen auf die Behandlung dienen . Die Erforschung dieser Biomarker könnte zu personalisierten Medizinansätzen führen, bei denen Behandlungen auf das Biomarkerprofil eines Einzelnen zugeschnitten sind.
Wirkmechanismus
Target of Action
Golvatinib is a highly potent, small-molecule, ATP-competitive inhibitor that primarily targets the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family, as well as c-Kit and Ron . These targets play crucial roles in cell migration, matrix invasion, and signal transduction .
Mode of Action
This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular functions such as cell migration and matrix invasion .
Biochemical Pathways
It is known that the drug impacts the signaling pathways of its targets, including c-met and eph receptors . These pathways regulate various cellular processes, including cell migration, matrix invasion, and signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound demonstrate high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increase with dose . The maximum tolerated dose (MTD) of this compound was determined to be 400 mg once daily .
Result of Action
This compound’s action results in significant antitumor effects, as demonstrated in mouse xenograft models of cancer cell lines with MET gene amplification . It also leads to an increase in the levels of soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 after dose .
Action Environment
It is known that the drug’s efficacy can be affected by factors such as the tumor microenvironment
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Golvatinib interacts with several enzymes and proteins, including the c-Met receptor tyrosine kinase, multiple members of the Eph receptor family, c-Kit, and Ron . These interactions are primarily inhibitory, as this compound is an ATP-competitive inhibitor .
Cellular Effects
This compound has been observed to have various effects on cells and cellular processes. It influences cell function by inhibiting the signaling pathways of c-Met and Eph receptors, which regulate cell migration and matrix invasion . This inhibition can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules such as c-Met and Eph receptors . It acts as an ATP-competitive inhibitor, preventing these receptors from activating their respective signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with no notable degradation observed at concentrations ranging from 0.0005 to 8 μM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 400 mg once daily, this compound has shown manageable toxicity and evidence of c-Met target modulation .
Metabolic Pathways
This compound is involved in the metabolic pathways of c-Met and Eph receptors. It interacts with these receptors and inhibits their signaling pathways, which can affect metabolic flux and metabolite levels .
Transport and Distribution
Given its molecular targets, it is likely that it interacts with transporters or binding proteins associated with c-Met and Eph receptors .
Subcellular Localization
Given its inhibitory effects on c-Met and Eph receptors, it is likely that it is localized to the areas of the cell where these receptors are found .
Eigenschaften
IUPAC Name |
1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCJCNVNUFYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239155 | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928037-13-2 | |
| Record name | Golvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)
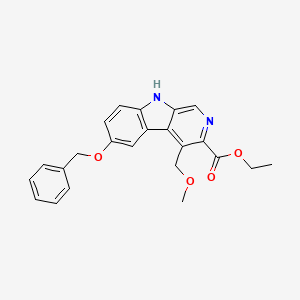
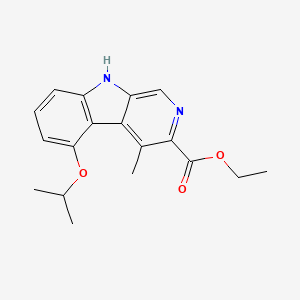
![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
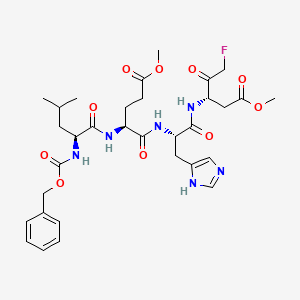
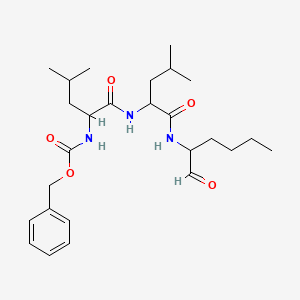
![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)
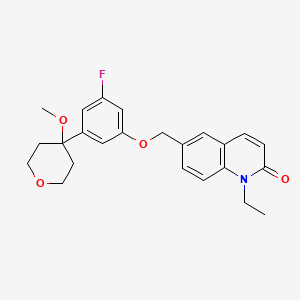
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
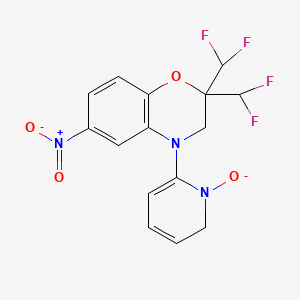
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
